molecular formula C14H21N3O B11820955 1-(2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone

1-(2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B11820955
M. Wt: 247.34 g/mol
InChI Key: SPKAHSAUZYGOCJ-UHFFFAOYSA-N
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Description

1-(2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound featuring a piperidine ring substituted with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common approach is the condensation of 5-methyl-6-(methylamino)pyridine with a piperidine derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone is unique due to its specific substitution pattern and the combination of pyridine and piperidine moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

1-[2-[5-methyl-6-(methylamino)pyridin-3-yl]piperidin-1-yl]ethanone

InChI

InChI=1S/C14H21N3O/c1-10-8-12(9-16-14(10)15-3)13-6-4-5-7-17(13)11(2)18/h8-9,13H,4-7H2,1-3H3,(H,15,16)

InChI Key

SPKAHSAUZYGOCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NC)C2CCCCN2C(=O)C

Origin of Product

United States

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